![molecular formula C25H15N5O3 B12715634 2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide CAS No. 75655-06-0](/img/structure/B12715634.png)
2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often employs solvent-free reactions due to their efficiency and cost-effectiveness. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide for cyclo condensation reactions . Reaction conditions often involve boiling ethanol as a solvent .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, such as pyrrole derivatives .
Applications De Recherche Scientifique
2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide involves its ability to act as both an N- and C-nucleophile. This ambident nucleophilicity allows it to participate in various reactions, leading to the formation of polyfunctional heterocyclic compounds . The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetohydrazides: These compounds also act as precursors in the synthesis of heterocycles and share similar reactivity.
Pyrrolopyrazine Derivatives: These compounds undergo similar synthetic approaches and have comparable biological activities.
Propriétés
Numéro CAS |
75655-06-0 |
|---|---|
Formule moléculaire |
C25H15N5O3 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(2E)-2-cyano-2-[3-[4-(1,3-dioxoisoindol-2-yl)anilino]isoindol-1-ylidene]acetamide |
InChI |
InChI=1S/C25H15N5O3/c26-13-20(22(27)31)21-16-5-1-2-6-17(16)23(29-21)28-14-9-11-15(12-10-14)30-24(32)18-7-3-4-8-19(18)25(30)33/h1-12H,(H2,27,31)(H,28,29)/b21-20+ |
Clé InChI |
XHTAFVMLAHEELK-QZQOTICOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2NC3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NC3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
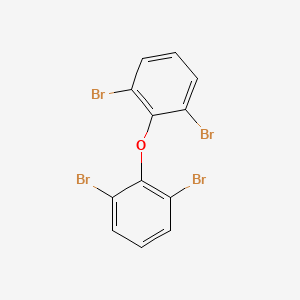


![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

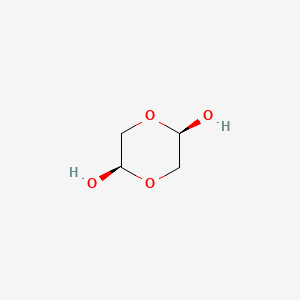
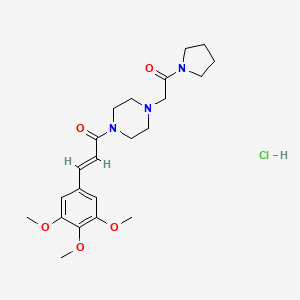

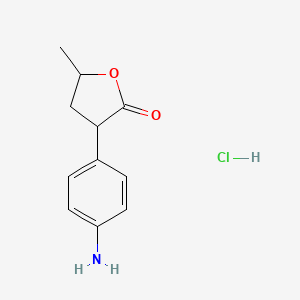

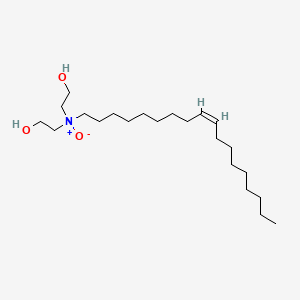
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

